S-Methyl Tiopronin S-Methyl Tiopronin A metabolite of Tiopronin.

Brand Name: Vulcanchem
CAS No.: 87254-91-9
VCID: VC20776485
InChI: InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)
SMILES: CC(C(=O)NCC(=O)O)SC
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol

S-Methyl Tiopronin

CAS No.: 87254-91-9

Cat. No.: VC20776485

Molecular Formula: C6H11NO3S

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

S-Methyl Tiopronin - 87254-91-9

Specification

CAS No. 87254-91-9
Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
IUPAC Name 2-(2-methylsulfanylpropanoylamino)acetic acid
Standard InChI InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)
Standard InChI Key MYXILMBGSNHKTB-UHFFFAOYSA-N
SMILES CC(C(=O)NCC(=O)O)SC
Canonical SMILES CC(C(=O)NCC(=O)O)SC

Introduction

Chemical Properties and Structure

S-Methyl Tiopronin possesses distinct chemical and physical properties that define its behavior in biological systems and analytical procedures. Table 1 summarizes the key chemical characteristics of this compound based on available data.

Table 1: Chemical Properties of S-Methyl Tiopronin

PropertyValue
Chemical NameS-Methyl Tiopronin
Systematic NameN-[2-(Methylthio)-1-oxopropyl]glycine
CAS Number87254-91-9
Molecular FormulaC₆H₁₁NO₃S
Molecular Weight177.22 g/mol
MDL NumberMFCD09952244

The structure of S-Methyl Tiopronin features a glycine moiety attached to a methylthio-substituted propionyl group. This structural arrangement differentiates it from the parent compound tiopronin, which contains a free thiol group (-SH) instead of the methylthio group (-SCH₃) . The methylation of the sulfur atom significantly alters the compound's reactivity, stability, and pharmacokinetic properties compared to tiopronin.

Structural Comparisons

Relationship to Tiopronin

S-Methyl Tiopronin's significance is closely tied to its relationship with tiopronin, a clinically important pharmaceutical agent. Tiopronin (2-mercaptopropionyl glycine) functions as an active reducing agent approved for the management of cystine kidney stones. It works through a thiol-disulfide exchange mechanism with cystine to form water-soluble mixed disulfide complexes, thereby reducing urinary cystine concentrations below the solubility limit and preventing stone formation .

Pharmacokinetic Relationship

Table 2: Comparison of Tiopronin and S-Methyl Tiopronin

PropertyTioproninS-Methyl Tiopronin
Molecular FormulaC₅H₉NO₃SC₆H₁₁NO₃S
Molecular Weight163.19 g/mol177.22 g/mol
Functional GroupFree thiol (-SH)Methylthio (-SCH₃)
Therapeutic UseTreatment of cystine stonesNot used therapeutically
RoleParent drugMetabolite

Metabolic Pathways

The metabolism of tiopronin occurs through multiple pathways, with S-Methyl Tiopronin formation representing one of the significant metabolic fates. Based on available research, tiopronin undergoes metabolism primarily through two identified pathways:

  • Hydrolysis: Leading to the formation of 2-mercaptopropionic acid (2-MPA), accounting for approximately 10-15% of tiopronin metabolism

  • S-methylation: Resulting in the formation of S-Methyl Tiopronin (also referred to as SA13 in some research)

Metabolic Fate

Analytical Methods for Detection

The accurate detection and quantification of S-Methyl Tiopronin in biological samples is essential for pharmacokinetic studies and therapeutic monitoring. According to the research findings, sophisticated analytical methods have been developed specifically for the simultaneous determination of tiopronin and its metabolites, including S-Methyl Tiopronin.

HPLC-Mass Spectrometry Method

A sensitive and reproducible HPLC-electrospray tandem mass spectrometric method has been developed for the analysis of tiopronin and its metabolites, including S-Methyl Tiopronin (SA13) and 2-mercaptopropionic acid (2-MPA), in rat blood . The key features of this analytical method include:

Table 3: Analytical Method for S-Methyl Tiopronin Detection

ParameterSpecification
Analytical TechniqueHPLC-electrospray tandem mass spectrometry
ColumnZorbax SB-C18 analytical column
Mobile PhaseGradient elution with methanol-0.05 M acetic acid (15:85 and 7:3, v/v)
Ionization ModeNegative ion electrospray ionization
Detection MethodSelected reaction monitoring
Derivatization AgentMethyl acrylate (MA) for thiol group stabilization
Limit of Quantitation2 ng/ml for S-Methyl Tiopronin
Linear Range2-1000 ng/ml
Intra-assay Variability5.47-16.75% at LOQ level
Inter-assay Variability4.95-7.23% at LOQ level

Sample Preparation Protocol

The sample preparation process involves a specific protocol to preserve the integrity of the analytes:

  • Thiol groups of tiopronin and 2-MPA in rat blood are immediately derivatized by adding methyl acrylate-acetonitrile solution in 0.1 M Tris HCl (pH 9.1)

  • Purification of the derivatives is accomplished by a simple liquid-liquid extraction procedure involving a protein precipitation step

  • The prepared samples are then analyzed using the HPLC-MS/MS method with gradient elution

This analytical method demonstrates high sensitivity and reproducibility for the detection of S-Methyl Tiopronin in biological samples. The method has been successfully applied in pharmacokinetic studies following oral administration of tiopronin to rats, enabling the monitoring of S-Methyl Tiopronin formation and elimination over time .

Research Findings and Applications

Research on S-Methyl Tiopronin has revealed several important findings and potential applications in pharmaceutical science and clinical practice. Based on the available literature, the key research areas related to S-Methyl Tiopronin include:

Pharmacokinetic Studies

S-Methyl Tiopronin has been identified as a significant metabolite in pharmacokinetic studies of tiopronin. The development of sensitive analytical methods has enabled researchers to monitor the formation and elimination of S-Methyl Tiopronin following tiopronin administration in animal models . These studies contribute to a more comprehensive understanding of tiopronin's metabolic fate and pharmacokinetic profile.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCM330280S-MethylTiopronin50 mg$1,200
American Custom Chemicals CorporationMTB0000497S-METHYL TIOPRONIN 95.00%50 mg$1,871.10
American Custom Chemicals CorporationMTB0000497S-METHYL TIOPRONIN 95.00%5 mg$774.40
Medical Isotopes, Inc.12234S-MethylTiopronin5 mg$890

Relevance to Modified Tiopronin Derivatives

Recent research has explored chemical modifications of tiopronin for specialized applications. For instance, S-Nitroso-2-mercaptopropionyl glycine (tiopronin-NO) has been synthesized for dual management applications. Understanding the S-methylation pathway that produces S-Methyl Tiopronin provides important context for these derivatization efforts . The structural changes between tiopronin, S-Methyl Tiopronin, and other derivatives like tiopronin-NO demonstrate the versatility of the tiopronin scaffold for chemical modifications targeting specific therapeutic applications.

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